4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride
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Overview
Description
Bendamustine hydrochloride is a chemotherapy medication primarily used in the treatment of chronic lymphocytic leukemia, multiple myeloma, and non-Hodgkin’s lymphoma . It belongs to the class of alkylating agents and works by interfering with the function of DNA and RNA, leading to cell death . This compound is known for its unique structure, which combines properties of both alkylating agents and purine analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bendamustine hydrochloride involves multiple steps. One of the key steps includes the reaction of 1-methyl-2-(4’-ethyl butyrate)-5-amino-1H-benzimidazole with ethylene oxide in the presence of water, sodium acetate, and acetic acid. This reaction is maintained at 5°C for 5 hours and then overnight at 20°C to yield 4-{5-[bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester . This intermediate is then chlorinated using thionyl chloride in chloroform and subsequently hydrolyzed with concentrated hydrochloric acid to produce bendamustine hydrochloride .
Industrial Production Methods: Industrial production methods for bendamustine hydrochloride aim to achieve high purity and yield. The process involves the use of non-hazardous chemicals and is designed to be economical and industrially viable . The crucial conversions and reaction conditions are optimized to ensure the final product has a purity of ≥99% .
Chemical Reactions Analysis
Types of Reactions: Bendamustine hydrochloride undergoes various chemical reactions, including alkylation, hydrolysis, and chlorination . As an alkylating agent, it forms intra- and inter-strand crosslinks between DNA bases, leading to cell death .
Common Reagents and Conditions:
Alkylation: Involves the use of ethylene oxide and sodium acetate in the presence of acetic acid.
Chlorination: Utilizes thionyl chloride in chloroform.
Hydrolysis: Conducted with concentrated hydrochloric acid.
Major Products: The major product formed from these reactions is bendamustine hydrochloride itself, which is used in its hydrochloride salt form for medical applications .
Scientific Research Applications
Bendamustine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkylation reactions and DNA crosslinking mechanisms.
Biology: Investigated for its effects on cell cycle progression and DNA repair.
Medicine: Primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia, non-Hodgkin’s lymphoma, and multiple myeloma.
Industry: Employed in the development of new chemotherapeutic agents and combination therapies.
Mechanism of Action
Bendamustine hydrochloride exerts its effects through its alkylating properties. It forms electrophilic alkyl groups that covalently bond to DNA, causing intra- and inter-strand crosslinks . This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death . Bendamustine hydrochloride can induce cell death through both apoptotic and non-apoptotic pathways, making it effective even in cells without a functional apoptotic pathway .
Comparison with Similar Compounds
Bendamustine hydrochloride is unique due to its dual properties as an alkylating agent and a purine analog . Similar compounds include:
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Chlorambucil: An alkylating agent with a similar mechanism of action.
Melphalan: Also an alkylating agent used in the treatment of multiple myeloma.
Compared to these compounds, bendamustine hydrochloride has shown superior efficacy and a better toxicity profile in certain clinical settings .
Properties
Molecular Formula |
C16H24Cl3N3O2 |
---|---|
Molecular Weight |
396.7 g/mol |
IUPAC Name |
4-[6-[bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H23Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11,15,19H,2-4,7-10H2,1H3,(H,22,23);1H |
InChI Key |
XTDUQSNNHMKNNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC2=C1C=CC(=C2)N(CCCl)CCCl)CCCC(=O)O.Cl |
Origin of Product |
United States |
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